N'-(2-chlorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c20-15-3-1-2-4-16(15)22-18(25)17(24)21-11-13-5-8-23(9-6-13)19(26)14-7-10-27-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKZDPNREKPVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2-chlorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide is a synthetic compound with the molecular formula and a molecular weight of 389.84 g/mol. This compound is categorized as an oxamide and features a complex structure that includes a chlorophenyl group, a piperidine moiety, and a furan-3-carbonyl substituent. Its unique structural attributes suggest potential biological activities that warrant thorough investigation.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the piperidine ring suggests that it may function as a ligand for neurotransmitter receptors or enzymes involved in signaling pathways. Preliminary studies indicate that compounds with similar structures often exhibit inhibitory effects on certain enzymes, potentially modulating pathways related to pain perception or inflammation.
Pharmacological Studies
Research into the pharmacological effects of this compound has revealed promising results:
- Antinociceptive Activity : In animal models, compounds structurally related to this compound have demonstrated significant antinociceptive effects. These effects are likely mediated through interactions with opioid receptors or modulation of pain pathways in the central nervous system.
- Anti-inflammatory Properties : Similar compounds have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines. The furan moiety may enhance this activity through its ability to participate in electron transfer processes.
- Cytotoxicity : Some studies have suggested that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, indicating a potential role in cancer therapy.
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the biological activity of related compounds:
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine-Based Derivatives
Piperidine rings are common in bioactive compounds due to their conformational flexibility and ability to interact with biological targets. Key comparisons include:
Key Observations :
- The user compound’s furan-3-carbonyl group distinguishes it from analogs with carbamoyl (e.g., ) or sulfonamide (e.g., W-15/W-18 in ) substituents. Furan’s electron-rich nature may enhance π-π interactions or metabolic susceptibility compared to halogenated aryl groups.
- Ethanediamide linkers (as in the user compound and ) likely improve stability and hydrogen-bonding capacity relative to single amides (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide in ).
Chlorophenyl-Containing Compounds
The 2-chlorophenyl group is prevalent in bioactive molecules. Comparisons include:
Key Observations :
- The position of the chlorine (2- vs. 4-) significantly impacts steric and electronic effects. For example, para-chlorophenyl groups in opioids () optimize receptor binding, whereas ortho-substituents (as in the user compound) may alter metabolic stability.
Amide and Diamide Linkers
Amide bonds are critical for stability and target interactions. Notable examples:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
